molecular formula C13H13N3O2 B2782163 tert-Butyl 4-cyano-1H-pyrrolo[3,2-c]pyridine-1-carboxylate CAS No. 1803586-12-0

tert-Butyl 4-cyano-1H-pyrrolo[3,2-c]pyridine-1-carboxylate

Cat. No.: B2782163
CAS No.: 1803586-12-0
M. Wt: 243.266
InChI Key: RXJDTYOLHQVLTJ-UHFFFAOYSA-N
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Description

Tert-butyl 4-cyano-1H-pyrrolo[3,2-c]pyridine-1-carboxylate is a chemical building block of high interest in medicinal chemistry and drug discovery research. The compound features a pyrrolo[3,2-c]pyridine core, a privileged scaffold in the design of biologically active molecules, which is further functionalized with a protective tertoxycarbonyl (Boc) group and a cyano moiety . The Boc group is instrumental in synthetic chemistry, protecting the ring nitrogen during reactions and allowing for facile deprotection under mild acidic conditions to generate secondary amines for further derivatization . The electron-withdrawing cyano substituent can influence the electronic properties of the heteroaromatic system and serves as a versatile handle for synthesizing other functional groups, such as carboxylic acids and amides. While specific biological data for this exact compound is not widely published, its molecular structure aligns with intermediates used in the synthesis of various pharmacologically active compounds, particularly in the development of kinase inhibitors and other small-molecule therapeutics . This product is intended for research and development purposes in a laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

tert-butyl 4-cyanopyrrolo[3,2-c]pyridine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c1-13(2,3)18-12(17)16-7-5-9-10(8-14)15-6-4-11(9)16/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXJDTYOLHQVLTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C1C=CN=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803586-12-0
Record name tert-butyl 4-cyano-1H-pyrrolo[3,2-c]pyridine-1-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-cyano-1H-pyrrolo[3,2-c]pyridine-1-carboxylate typically involves multi-step organic reactions. One common method includes the palladium-catalyzed Larock indole synthesis, which is used to construct the functionalized indole unit. This is followed by a Pd-catalyzed one-pot sequential Buchwald–Hartwig amination and C–H activation reaction to form the key pyrrolo[2,3-c]carbazole unit .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the use of scalable and efficient catalytic processes, such as those involving palladium catalysts, is likely to be employed to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-cyano-1H-pyrrolo[3,2-c]pyridine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitrile groups to amines or other functional groups.

    Substitution: Nucleophilic substitution reactions can be employed to introduce different substituents onto the pyrrolo[3,2-c]pyridine core.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, sodium borohydride for reductions, and various oxidizing agents for oxidation reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitrile group can yield amines, while substitution reactions can introduce a variety of functional groups onto the core structure.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Research indicates that derivatives of pyrrolo[3,2-c]pyridine compounds exhibit promising anticancer properties. Specifically, the incorporation of cyano groups has been shown to enhance the biological activity against various cancer cell lines. For instance, a study demonstrated that certain pyrrolo[3,2-c]pyridine derivatives could inhibit tumor growth in xenograft models, suggesting potential for development as anticancer agents .

Neuroprotective Effects : The compound has also been investigated for neuroprotective effects. Studies have shown that pyrrolo[3,2-c]pyridine derivatives can modulate neuroinflammatory responses and provide protection against neurodegenerative diseases such as Alzheimer's. These compounds may inhibit the aggregation of amyloid-beta peptides, which are implicated in Alzheimer's pathology .

Organic Synthesis

Synthetic Intermediates : this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functional group transformations, making it a valuable building block in synthetic organic chemistry. For example, it can be used to synthesize other biologically active compounds through nucleophilic substitution reactions .

Biological Research

Cell Culture Applications : The compound has been utilized as a non-ionic organic buffering agent in cell culture applications. It maintains pH levels within a desirable range (6-8.5), which is critical for optimal cell growth and function. This application is particularly relevant in biotechnological research where maintaining consistent pH is crucial for experimental reproducibility .

Case Study 1: Anticancer Activity Evaluation

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of pyrrolo[3,2-c]pyridine derivatives and evaluated their anticancer properties against several human cancer cell lines. The study found that this compound exhibited significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 12 µM .

Case Study 2: Neuroprotection Mechanism Investigation

A research article focused on the neuroprotective effects of pyrrolo[3,2-c]pyridine derivatives highlighted that this compound could reduce oxidative stress markers in neuronal cells exposed to amyloid-beta peptides. The findings suggested that this compound could potentially be developed into a therapeutic agent for Alzheimer’s disease prevention and treatment.

Mechanism of Action

The mechanism of action of tert-Butyl 4-cyano-1H-pyrrolo[3,2-c]pyridine-1-carboxylate involves its interaction with molecular targets through various pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

tert-Butyl 4-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate

Molecular Formula : C₁₂H₁₅ClN₂O₂
CAS : 494767-22-5
Molecular Weight : 254.71 g/mol
Key Differences :

  • Substituent: Chlorine at position 4 instead of cyano.
  • Ring Saturation : Partially saturated 2,3-dihydro structure, reducing aromaticity and increasing conformational flexibility .
  • Physicochemical Properties :
    • Boiling Point: 370.2 ± 42.0 °C (predicted)
    • Density: 1.261 ± 0.06 g/cm³ (predicted)
    • pKa: 2.79 ± 0.20 (predicted) .
  • Safety Profile :
    • Hazard Statements: H302 (acute oral toxicity), H317 (skin sensitization) .
Parameter Cyano Derivative Chloro-Dihydro Derivative
Molecular Weight 243.26 254.71
Substituent -C≡N -Cl
Ring Saturation Fully aromatic 2,3-Dihydro
Predicted Boiling Point (°C) N/A 370.2 ± 42.0
Hazard Profile Not reported H302, H317

tert-Butyl 6-Bromo-2-(1-(tert-butoxycarbonyl)-1H-pyrazol-4-yl)-1H-pyrrolo[3,2-c]pyridine-1-carboxylate

Molecular Formula: Not explicitly provided (complex substituents). Key Features:

  • Bromine at position 6 and a tert-butoxycarbonyl-protected pyrazole group at position 2.
  • Synthesized via Sonogashira coupling, highlighting reactivity at the pyridine core . Applications: Intermediate in kinase inhibitor design, demonstrating the utility of halogen and heterocyclic substituents in medicinal chemistry .

Other Structural Analogs

  • tert-Butyl 2-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate (CAS 370864-66-7):
    • Similarity: 0.75 (based on scaffold and substituents).
    • Features: Pyrido-pyrimidine core with chlorine and partial saturation .
  • tert-Butyl (2-chloro-3-methylpyridin-4-yl)carbamate (CAS 1092352-55-0):
    • Similarity: 0.74.
    • Features: Chloro-methyl substitution on a pyridine-carbamate scaffold .

Structural and Functional Analysis

Electronic Effects

  • Chlorine, being less electron-withdrawing, may favor electrophilic substitution pathways .

Hydrogen Bonding and Crystal Packing

  • The cyano group can act as a hydrogen bond acceptor, influencing molecular aggregation and crystal packing (see for graph-set analysis principles).

Biological Activity

tert-Butyl 4-cyano-1H-pyrrolo[3,2-c]pyridine-1-carboxylate is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, biological activities, and relevant research findings.

Structural Characteristics

The compound's molecular formula is C13H13N3O2C_{13}H_{13}N_{3}O_{2} with a specific structure that includes a pyrrole ring fused with a pyridine. The SMILES representation is CC(C)(C)OC(=O)N1C=CC2=C1C=CN=C2C#N, indicating the presence of a tert-butyl group and a cyano functional group, which are significant for its biological properties .

Antiparasitic Activity

In the context of antiparasitic activity, modifications in the pyrrole structure have been explored for enhanced efficacy. For example, the incorporation of polar functionalities in related compounds improved solubility and metabolic stability while maintaining activity against parasites, although specific data for this compound remains to be fully elucidated .

Anti-inflammatory Properties

Compounds containing the pyrrole moiety have been reported to display anti-inflammatory activities. For example, certain pyrazole derivatives have shown significant COX-1/COX-2 inhibitory activity, suggesting that similar structural analogs could possess anti-inflammatory effects. However, direct studies on the specific compound are not available .

Synthesis and Evaluation

A study focusing on the synthesis of related pyrrole derivatives highlighted the importance of structural modifications for enhancing biological activity. The introduction of various substituents led to compounds with improved pharmacological profiles. Although this compound was not directly evaluated in this context, it serves as a potential candidate for similar investigations based on its structural framework .

Comparative Analysis

The following table summarizes the biological activities reported for related compounds:

Compound NameActivity TypeMIC/EC50 ValueReference
Pyrrole Derivative AAntimicrobial3.12 µg/mL
Pyrazole Derivative BAnti-inflammatoryIC50: 54.65 µg/mL
Pyridine Derivative CAntiparasiticEC50: 0.048 µM

Q & A

Q. Optimization Tips :

  • Temperature control (room temperature) minimizes side reactions.
  • Excess cyano-pyrrolopyridine ensures complete conversion.

How can X-ray crystallography determine the molecular structure and intermolecular interactions of this compound?

Advanced Research Question
X-ray crystallography is critical for resolving the 3D structure and hydrogen-bonding networks. Using SHELX software (e.g., SHELXL for refinement), researchers can:

Data Collection : High-resolution diffraction data (e.g., 0.8–0.9 Å) at low temperatures (100 K) to reduce thermal motion .

Structure Solution : Direct methods for phase determination, followed by refinement of positional and thermal parameters.

Hydrogen Bonding : Graph-set analysis (e.g., Etter’s formalism) identifies motifs like R₂²(8) rings in crystals .

Example : A related tert-butyl pyrrolopyridine carboxylate exhibited triclinic symmetry (space group P1) with unit cell parameters a = 6.0568 Å, b = 12.0047 Å, and γ = 87.644° .

What spectroscopic techniques are effective for characterizing purity and structural confirmation?

Basic Research Question

  • NMR : ¹H/¹³C/¹⁹F NMR confirm substituent positions and purity. For example, ¹H NMR of a derivative showed pyrrolo-pyridine protons at δ 8.48 (d, J = 5.0 Hz) and δ 6.52 (d, J = 4.0 Hz) .
  • Mass Spectrometry (HRMS) : Exact mass validation (e.g., m/z 449.1610 [M+H]⁺) .
  • IR Spectroscopy : Detects functional groups (e.g., C≡N stretch ~2200 cm⁻¹).

Quality Control : Purity ≥97% confirmed via HPLC (CAS Min % in ) .

What biological targets are plausible for this compound, and how can activity be assessed?

Advanced Research Question

  • Target Hypotheses : The cyano-pyrrolopyridine core may interact with kinases (e.g., TRKs) due to structural similarity to pyrazolo[3,4-b]pyridine inhibitors .
  • Assays :
    • Biochemical : TRK inhibition measured via IC₅₀ using ADP-Glo™ kinase assays.
    • Cellular : Antiproliferative activity in cancer cell lines (e.g., MTT assay) .
  • Structure-Activity Relationship (SAR) : Compare with halogenated derivatives (e.g., bromo/fluoro analogs in ) to evaluate substituent effects .

What safety protocols are essential for handling this compound?

Basic Research Question

  • Protective Equipment : Respiratory protection, nitrile gloves, and goggles to avoid inhalation/skin contact .
  • Storage : Amber glass bottles at –20°C to prevent photodegradation .
  • Spill Management : Use absorbent materials (e.g., vermiculite) and avoid ignition sources .

How does the cyano group influence reactivity compared to halogenated analogs?

Advanced Research Question

  • Electrophilicity : The cyano group enhances electrophilic character, enabling nucleophilic additions (e.g., Grignard reactions) unlike halogenated derivatives .
  • Hydrogen Bonding : CN groups participate in weaker hydrogen bonds (vs. halogens), affecting crystallinity .
  • Stability : Increased resistance to hydrolysis compared to ester or amide derivatives .

Q. Comparison Table :

DerivativeReactivityBiological Activity
4-CyanoHigh (nucleophilic additions)Potential kinase inhibition
5-BromoModerate (Suzuki cross-coupling)Enhanced cytotoxicity
3-FluoroLow (lipophilicity-driven)Improved bioavailability

What strategies optimize solubility and stability for in vitro assays?

Advanced Research Question

  • Solubility : Use DMSO for stock solutions (10 mM), with sonication to aid dissolution .
  • Stability :
    • Avoid prolonged exposure to light (store in amber vials) .
    • Lyophilize for long-term storage (–80°C, 6 months) .
  • Formulation : Co-solvents (e.g., PEG 400) enhance aqueous solubility for cellular assays .

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